![molecular formula C23H18ClFN2O2S B14998807 N-Benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B14998807.png)
N-Benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide
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Overview
Description
N-Benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide (CAS 702662-64-4) is a benzothiazine-derived carboxamide featuring a 2-chloro-6-fluorophenylmethyl substituent at the 4-position and a benzyl group at the N-terminus. Its molecular formula is C23H18ClFN2O2S, with a molecular weight of 440.92 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING modulator-7 involves several steps, including the preparation of key intermediates and their subsequent couplingCommon reagents used in these reactions include phosphoramidites, protecting groups, and coupling agents .
Industrial Production Methods
Industrial production of STING modulator-7 involves scaling up the synthetic route while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, solvent, and reaction time. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
STING modulator-7 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a carbonyl compound, while reduction of a carbonyl group may yield an alcohol .
Scientific Research Applications
STING modulator-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in various chemical reactions.
Biology: Employed to investigate the role of the STING pathway in innate immunity and its interactions with other cellular pathways.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, antiviral treatments, and autoimmune diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the STING pathway.
Mechanism of Action
STING modulator-7 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that facilitates the phosphorylation of the transcription factor IRF3. This leads to the production of type I interferons and other cytokines, which play a crucial role in the immune response. The activation of the STING pathway also involves the recruitment of TANK-binding kinase 1 (TBK1) and the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
The table below summarizes critical structural and functional attributes of the target compound and its analogs:
Compound Name (CAS) | Core Structure | Substituents | Molecular Weight (g/mol) | Reported Activity/Target | Source |
---|---|---|---|---|---|
N-Benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide (702662-64-4) | Benzothiazine | N-Benzyl; 4-(2-chloro-6-fluorophenylmethyl) | 440.92 | Not explicitly stated (inferred) | |
N-(2,5-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-3-oxo-...-1-oxide (899426-00-7) | Benzothiazine-1-oxide | N-(2,5-dimethylphenyl); 4-(4-fluorophenylmethyl); 1-oxide | 436.50 | Not reported | |
2-Benzylidene-N-(3-methylbutyl)-4-[(3-methylphenyl)methyl]-3-oxo-...carboxamide (K788-9787) | Benzothiazine | 2-Benzylidene; N-(3-methylbutyl); 4-(3-methylphenylmethyl) | 470.63 | Screening compound (no target specified) | |
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide (Patent compound) | Benzoxazin | Benzoxazin core (O instead of S); Piperidin-1-ylphenyl-phenylmethyl acetamide | Not provided | ROR-gamma modulator (autoimmune diseases) |
Analysis of Substituent Effects
- Electron-Withdrawing Groups : The target compound’s 2-chloro-6-fluorophenylmethyl group introduces steric and electronic effects distinct from the 4-fluorophenylmethyl group in CAS 899426-00-7 . The ortho-chloro substituent may enhance binding to hydrophobic pockets in target proteins compared to para-substituted analogs.
- N-Terminal Modifications : The benzyl group in the target compound contrasts with the 3-methylbutyl group in K788-9787, which may impact solubility and metabolic stability .
Pharmacological Implications
- ROR-gamma Modulation : The benzoxazin derivative () demonstrates explicit activity as a ROR-gamma modulator, suggesting that benzothiazine analogs like the target compound may share similar targets but with modified potency due to sulfur’s electronegativity and substituent positioning .
- Screening Potential: The benzylidene-substituted analog (K788-9787) highlights the versatility of benzothiazine scaffolds in drug discovery, though its biological target remains uncharacterized .
Research Findings and Inferences
- Metabolic Considerations : The benzothiazine core’s sulfur atom may increase metabolic stability compared to benzoxazin derivatives, as sulfur is less prone to oxidative degradation than oxygen .
- Patent Landscape : underscores the therapeutic relevance of 3-oxo-3,4-dihydro-2H-1,4-heterocycle derivatives in autoimmune diseases, positioning the target compound as a candidate for similar applications pending further validation .
Biological Activity
N-Benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazine core with various substituents that are critical for its biological activity.
Research indicates that compounds similar to N-Benzyl derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated effectiveness against various cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) through mechanisms involving EGFR kinase inhibition and apoptosis induction .
- Antimicrobial Properties : Certain benzothiazine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their potency .
Structure-Activity Relationship (SAR)
The SAR analysis of benzothiazine derivatives reveals that modifications to the phenyl ring and the presence of halogen atoms significantly influence biological activity. Key findings include:
- Halogen Substitution : The introduction of chlorine and fluorine atoms increases lipophilicity and enhances binding affinity to biological targets.
- Amino Group Modifications : Variations in the amino substituent can alter pharmacokinetic properties and improve selectivity for specific receptors.
Case Study 1: Anticancer Activity
A recent study synthesized a series of benzothiazine derivatives, including N-Benzyl compounds. The results indicated that these compounds exhibited IC50 values comparable to established anticancer drugs. For instance, compound variants demonstrated IC50 values below 10 µM against HT29 cell lines, indicating potent anticancer properties .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of N-benzyl derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, showcasing significant antibacterial activity compared to standard antibiotics .
Table 1: Biological Activity Summary
Compound Name | Activity Type | Target Cell Line/Organism | IC50/MIC (µM) |
---|---|---|---|
N-Benzyl Derivative A | Anticancer | HT29 | <10 |
N-Benzyl Derivative B | Antimicrobial | E. coli | 20 |
N-Benzyl Derivative C | Antimicrobial | S. aureus | 15 |
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Chlorine Substitution | Increases potency |
Fluorine Substitution | Enhances binding affinity |
Amino Group Variation | Alters pharmacokinetics |
Properties
Molecular Formula |
C23H18ClFN2O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C23H18ClFN2O2S/c24-18-7-4-8-19(25)17(18)13-27-20-11-16(9-10-21(20)30-14-22(27)28)23(29)26-12-15-5-2-1-3-6-15/h1-11H,12-14H2,(H,26,29) |
InChI Key |
VJXUTYSJHGFAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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